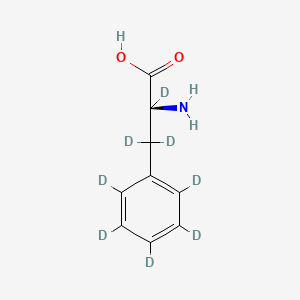

L-Phenyl-d5-alanine-2,3,3-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

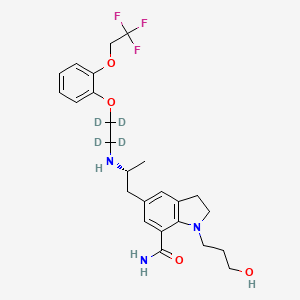

L-Phenyl-d5-alanine-2,3,3-d3 (L-Phe-d5-Ala-2,3,3-d3) is an isotopically labeled amino acid that is used in scientific research to study the biochemical and physiological effects of amino acids in a variety of biological systems. It is a synthetic compound, which is produced using a variety of synthetic methods, and is used in a variety of laboratory experiments, including protein labeling and metabolic studies.

Applications De Recherche Scientifique

Biosynthesis Studies : Terada & Kamisako (1999) demonstrated the use of L-Phenyl-d5-alanine-2,3,3-d3 in feeding experiments with cultured cells of Asparagus officinalis, leading to the production of D-enriched asparenyol, a norlignan class of metabolite. This highlights its application in tracing and studying biosynthetic pathways in plant cell cultures (Terada & Kamisako, 1999).

Radiation Dosimetry : Gancheva et al. (2006) explored the EPR/dosimetric properties of phenyl-alanine and its derivatives, including perdeuterated L-α-alanine, as potential radiation-sensitive materials for solid-state dosimetry. This research suggests the potential use of this compound in radiation measurement and monitoring (Gancheva, Sagstuen, & Yordanov, 2006).

Electronic Structure Analysis : Ganesan, Brunger, & Wang (2010) investigated the electronic structures of L-phenylalanine and its derivatives using density functional theory (DFT). This research provides insights into how functional group substitutions affect the electronic properties of these molecules, relevant to various scientific fields (Ganesan, Brunger, & Wang, 2010).

Luminescent Material Development : Zhang et al. (2020) synthesized luminescent amino acid-rare earth complexes using alanine derivatives. Their research highlights the application of these compounds in developing new luminescent materials with potential industrial applications (Zhang, Xie, Wu, Gao, & Xie, 2020).

Pharmaceutical Research : McGuigan et al. (1997) studied phosphoramidate derivatives of nucleoside analogues linked to amino acids, including L-alanine. This research contributes to understanding the efficacy of these compounds as potential antiviral drugs (McGuigan, Tsang, Cahard, Turner, Velázquez, Salgado, Bidois, Naesens, De Clercq, & Balzarini, 1997).

Enzymatic Reaction Studies : Watanabe et al. (2002) researched alanine racemase from Bacillus stearothermophilus, providing insights into enzymatic mechanisms. This study is crucial for understanding the role of different amino acids, including this compound, in enzymatic reactions (Watanabe, Yoshimura, Mikami, Hayashi, Kagamiyama, & Esaki, 2002).

Safety and Hazards

When handling L-Phenyl-d5-alanine-2,3,3-d3, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

L-Phenyl-d5-alanine-2,3,3-d3, also known as L-Phenylalanine-d8, is a deuterated form of the amino acid phenylalanine . It is primarily targeted at the same biological systems as phenylalanine, including various enzymes and receptors in the body .

Mode of Action

The compound interacts with its targets in a similar manner to phenylalanine, but the presence of deuterium atoms can alter the kinetics of these interactions . The deuterium atoms can slow down the rate of certain chemical reactions, allowing for more precise tracking of metabolic pathways .

Biochemical Pathways

This compound is involved in the same biochemical pathways as phenylalanine. It can be used to trace the metabolism of phenylalanine in biological systems . For example, it has been used in feeding experiments with cultured cells of Asparagus officinalis, leading to the production of D-enriched asparenyol, a norlignan class of metabolite.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of phenylalanine. The presence of deuterium atoms can potentially affect these properties, such as slowing down metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely the same as those of phenylalanine, given their structural similarity. The deuterium atoms allow for more precise tracking of these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .

Propriétés

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-WYMAAGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of L-Phenyl-d5-alanine-2,3,3-d3 in biosynthetic studies?

A1: this compound serves as a valuable isotopic tracer in biosynthetic studies. Researchers used it to investigate the biosynthesis of asparenyol, a norlignan compound found in Asparagus officinalis. By feeding cultured cells with this compound, researchers were able to track the incorporation of deuterium atoms into the final asparenyol molecule. [] This allowed them to confirm that a single phenylalanine molecule provides the nine carbon atoms present in a specific portion of the asparenyol structure. []

Q2: How does the stability of kinsenoside (KD) relate to this compound?

A2: this compound acts as an internal standard (IS) in the LC-MS/MS method developed to measure kinsenoside (KD) concentrations in beagle dog plasma. [] This method was crucial for understanding the pharmacokinetics and bioavailability of KD, which is known for its various pharmacological activities. The use of an IS like this compound is essential for accurate and reliable quantification in such studies. []

Q3: Are there any specific structural characteristics of this compound revealed in the research?

A3: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, one study utilized H-NMR spectroscopy to analyze the deuterium incorporation into asparenyol after feeding with this compound. [] This analysis, focusing on deuterium positioning, indirectly confirmed the specific labeling pattern within this compound itself.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.